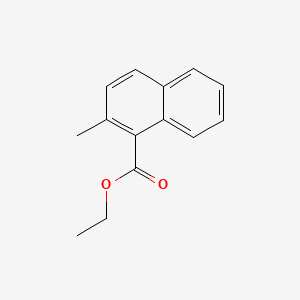

Ethyl 2-methyl-1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

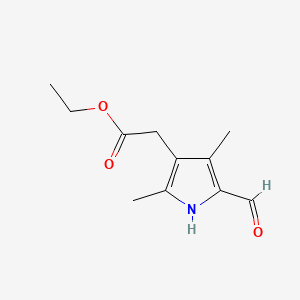

Ethyl 2-methyl-1-naphthoate is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.260 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-1-naphthoate consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Aplicaciones Científicas De Investigación

Photodimerization in Aqueous Solution

Ethyl 2-naphthoate, among other derivatives, was studied for photodimerization in cucurbit[8]uril aqueous solutions. The findings indicated that CB[8] can encapsulate two molecules of ethyl 2-naphthoate, facilitating a cubane-like photodimer formation. This study highlights the impact of cavity size and alkyl substitutes on the photochemical reactivity of 2-naphthoate derivatives (Lei et al., 2008).

Fluorescence and Intersystem Crossing

In another study, the effects of substitution and hydrogen bonding on fluorescence and intersystem crossing in naphthaldehydes and their derivatives, including ethyl 2-naphthoate, were examined. The research revealed interesting fluorescence properties and provided insights into the relationship between molecular structure and radiationless transition (Kitamura & Baba, 1975).

Synthetic Studies on Sorigenins

Ethyl 4-hydroxy-2-naphthoate, a derivative, was utilized in synthetic studies for the production of methoxynaphtho furanones. These compounds are of interest for their potential applications in organic synthesis and chemical research (Horii et al., 1962).

Reactions with Ammonia and Aniline

A study focused on the reactions of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline, providing insights into the production of specific amides and anilides. These findings are significant for understanding the chemical behavior of ethyl 2-methyl-1-naphthoate derivatives (Huang, 1958).

Molecular Mechanics Study

The inclusion complexes of 2-methyl naphthoate with α- and β-cyclodextrins were studied using molecular mechanics. This research provides valuable insights into the interactions of ethyl 2-methyl-1-naphthoate derivatives with cyclodextrins and their potential applications in pharmaceuticals and chemistry (Madrid et al., 1997).

Site-Selective Suzuki-Miyaura Reactions

Ethyl 3,5-bis(trifluoromethylsulfonyloxy)-2-naphthoate was studied for Suzuki-Miyaura reactions, showcasing site-selective synthesis of various diaryl-2-naphthoates. This research contributes to the field of organic synthesis, particularly in the selective formation of complex molecules (Ibad et al., 2011).

Electro-oxidation of Alkyl Naphthalenes

A study investigated the electro-oxidation of alkyl naphthalenes, including ethyl-derivatives, in acetone and water solutions. This research is significant for understanding the electrochemical properties and potential applications of ethyl 2-methyl-1-naphthoate in electro-oxidation processes (Sioda & Frankowska, 2004).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of Ethyl 2-methyl-1-naphthoate is currently unknown due to the lack of specific studies on this compound . It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular or molecular functions.

Result of Action

Similar compounds have been shown to have anti-inflammatory effects , suggesting that Ethyl 2-methyl-1-naphthoate may have similar effects.

Action Environment

The action, efficacy, and stability of Ethyl 2-methyl-1-naphthoate could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . Specific studies on how these factors affect ethyl 2-methyl-1-naphthoate are currently lacking .

Propiedades

IUPAC Name |

ethyl 2-methylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNMJCHGVZYPHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1-naphthoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)

![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)